molecular formula C12H6F3NOS B13716552 4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one

4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one

Cat. No.: B13716552
M. Wt: 269.24 g/mol
InChI Key: YCUMJGGZQDYDRF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one is a complex organic compound that features a trifluoromethyl group attached to a benzo-thiophene-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one typically involves multi-step organic reactions. One common method involves the use of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile as starting materials. The process includes coupling and decyanation steps . Another approach involves the generation of thienobenzynes from o-silylaryl triflate-type precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin production . The compound’s trifluoromethyl group plays a significant role in enhancing its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the thiophene and pyridine rings.

    Benzo[b]thiophene: Contains the thiophene ring but lacks the trifluoromethyl and pyridine groups.

    2-(Trifluoromethyl)benzo[d]thiazole: Similar structure but with a thiazole ring instead of a pyridine ring.

Uniqueness

4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one is unique due to its combination of a trifluoromethyl group with a benzo-thiophene-pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H6F3NOS

Molecular Weight

269.24 g/mol

IUPAC Name

4-(trifluoromethyl)-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C12H6F3NOS/c13-12(14,15)7-5-9(17)16-11-10(7)6-3-1-2-4-8(6)18-11/h1-5H,(H,16,17)

InChI Key

YCUMJGGZQDYDRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)NC(=O)C=C3C(F)(F)F

Origin of Product

United States

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